molecular formula C2H4N4O B15486765 5-Methoxytetrazole CAS No. 5376-15-8

5-Methoxytetrazole

Cat. No.: B15486765
CAS No.: 5376-15-8
M. Wt: 100.08 g/mol
InChI Key: ZWFJRXDXXCBOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxytetrazole is a heterocyclic organic compound featuring a five-membered ring containing four nitrogen atoms and a methoxy substituent. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their versatile properties. They are often used as bioisosteres for carboxylic acid groups, which can improve the metabolic stability and bioavailability of drug candidates . Researchers utilize tetrazole scaffolds in the development of pharmaceuticals, including antifungal, antibacterial, and antihypertensive agents . Some tetrazole derivatives are also investigated for their potential application as high-energy-density materials (HEDMs) in propellants and explosives, as they typically produce nitrogen gas as a primary, non-toxic decomposition product . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5376-15-8

Molecular Formula

C2H4N4O

Molecular Weight

100.08 g/mol

IUPAC Name

5-methoxy-2H-tetrazole

InChI

InChI=1S/C2H4N4O/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6)

InChI Key

ZWFJRXDXXCBOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=NNN=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Physicochemical Properties

The substituent at the 5-position of the tetrazole ring critically impacts properties such as acidity, solubility, and stability. Below is a comparative analysis:

Table 1: Key Properties of 5-Substituted Tetrazoles
Compound Substituent Molecular Formula Molecular Weight (g/mol) pKa* Key Characteristics
5-Methoxytetrazole -OCH₃ C₂H₃N₄O 99.07 ~4.5–5.0† Enhanced solubility in polar solvents; electron-withdrawing effect
5-Methyltetrazole -CH₃ C₂H₃N₄ 83.07 ~4.8 Moderate acidity; used in coordination chemistry
5-Thiotetrazole -SH CH₂N₄S 102.13 ~3.5 High acidity; prone to oxidation; antibacterial potential
5-(4-Methoxyphenyl)tetrazole -C₆H₄-OCH₃ C₈H₇N₄O 175.17 N/A Aromatic conjugation increases thermal stability

*Estimated pKa values based on tetrazole analogs. †Inferred from electron-withdrawing nature of -OCH₃.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methoxytetrazole, and how are they experimentally determined?

  • Answer : The melting point (69.1°C) is a critical property measured via differential scanning calorimetry (DSC) or capillary methods . Solubility can be assessed in polar/non-polar solvents (e.g., water, ethanol, DMSO) using gravimetric or spectroscopic methods. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies monitored by HPLC or TLC.

Q. What synthetic routes are commonly employed for this compound, and what are their optimization strategies?

  • Answer : Tetrazole derivatives are often synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (e.g., ZnCl₂). For this compound, methoxy-group introduction may involve nucleophilic substitution or protective-group strategies (e.g., methoxylation of precursor tetrazoles). Reaction optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–100°C), and catalyst screening .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to prevent inhalation of volatile byproducts. Waste must be segregated and neutralized (e.g., acidic hydrolysis for tetrazoles) before disposal. Safety data sheets (SDS) should be reviewed for toxicity and flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity of this compound across studies?

  • Answer : Perform meta-analysis using statistical tools (e.g., Higgins’ statistic) to quantify heterogeneity in literature data . Reproduce experiments under standardized conditions (solvent purity, catalyst batch, temperature calibration). Cross-validate results via orthogonal techniques (e.g., NMR for purity, LC-MS for byproduct identification) .

Q. What advanced spectroscopic and chromatographic methods are optimal for characterizing this compound and its derivatives?

  • Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., m/z 128.046 for C₂H₅N₅O⁺) .
  • ¹³C/¹H NMR : Assigns methoxy (-OCH₃) and tetrazole ring protons (δ 8–10 ppm for aromatic protons in DMSO-d₆) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks.
  • HPLC-PDA : Quantifies purity and detects trace impurities using C18 columns and UV detection at 254 nm.

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in coordination chemistry or catalysis?

  • Answer : The electron-donating methoxy group enhances tetrazole’s Lewis basicity, facilitating metal coordination (e.g., with Cu²⁺ or Zn²⁺). This property is probed via cyclic voltammetry (redox behavior) and IR spectroscopy (metal-ligand vibrational modes). Computational studies (DFT) can model charge distribution and predict catalytic activity .

Q. What strategies are used to evaluate the biological activity of this compound derivatives, and how are conflicting bioassay results addressed?

  • Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram+/Gram– bacteria .
  • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) via spectrophotometric kinetics.
  • Data Validation : Apply Bland-Altman plots to assess inter-lab variability. Replicate studies with controlled cell lines and standardized protocols .

Methodological Notes

  • Data Interpretation : Use Cochrane guidelines for systematic reviews to minimize bias in literature synthesis .
  • Experimental Design : Employ factorial design (e.g., Taguchi method) to optimize reaction parameters .
  • Ethical Compliance : Adhere to ACS guidelines for compound handling and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.